2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one

Catalog No.
S13753016
CAS No.
M.F
C8H7BrFNO
M. Wt
232.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one

Product Name

2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one

IUPAC Name

2-amino-1-(4-bromo-3-fluorophenyl)ethanone

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

InChI

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2

InChI Key

MAORYUGGHHRNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)F)Br

2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8BrFNOC_8H_8BrFNO. It features a phenyl ring substituted with bromine and fluorine atoms, along with an amino group attached to the ethanone moiety. This compound is a derivative of acetophenone and is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

, including:

  • Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives.
  • Reduction: The carbonyl group can be reduced to form corresponding alcohols.
  • Substitution: The bromine atom can be replaced by other nucleophiles, such as thiols or amines.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide or potassium carbonate for substitution reactions.

The biological activity of 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino group facilitates hydrogen bonding, while the halogen substituents (bromine and fluorine) may enhance binding affinity through halogen bonding. Ongoing research is focused on elucidating its therapeutic potential, particularly in drug development.

The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one can be achieved through several methods:

  • Reaction with Ammonia: A common approach involves reacting 4-bromo-3-fluoroacetophenone with ammonia or an amine in a solvent such as ethanol or methanol. Acidic or basic conditions may be applied to facilitate the reaction.
  • Industrial Production: For larger-scale production, continuous flow reactors and automated systems are often employed to optimize yield and purity. High-purity starting materials and stringent quality control measures are crucial for achieving the desired product specifications.

2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Medicinal Chemistry: Research is ongoing into its potential therapeutic applications, including its role as a precursor in drug development.
  • Biological Studies: The compound is studied for its interactions with biomolecules, which may lead to new insights into enzyme inhibition or receptor activation.

The interaction studies of 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one focus on its binding affinity to various biological targets. These studies are essential for understanding the compound's mechanism of action and predicting potential therapeutic effects. The unique combination of functional groups allows it to influence enzyme activity or receptor binding effectively.

Several compounds share structural similarities with 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(4-fluorophenyl)ethan-1-oneLacks amino groupSimpler structure; less reactivity
2-Bromo-1-(3-fluorophenyl)ethan-1-oneContains fluorine but not bromineDifferent halogen profile; lacks amino group
2-Bromo-1-(4-chlorophenyl)ethan-1-oneContains chlorine instead of fluorineAlters reactivity compared to fluorinated compounds
2-Amino-1-(4-fluorophenyl)ethanoneLacks bromineDifferent halogen profile; distinct biological activity

Uniqueness

What sets 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one apart is the combination of both bromine and fluorine atoms on the phenyl ring, along with an amino group on the ethanone moiety. This unique arrangement imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds, making it valuable for various research applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.96950 g/mol

Monoisotopic Mass

230.96950 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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